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molecular formula C14H8 B597786 2,7-Diethynylnaphthalene CAS No. 113705-27-4

2,7-Diethynylnaphthalene

Cat. No. B597786
M. Wt: 176.218
InChI Key: ZRUQOHRBNUQTSY-UHFFFAOYSA-N
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Patent
US09145377B2

Procedure details

2,7-bis((Trimethylsilyl)ethynyl)naphthalene 2 (0.45 g, 1.39 mmol) was dissolved in THF (80 ml) and aqueous 1M NaOH solution (80 ml) and the mixture stirred for two hours at room temperature. The reaction was extracted with DCM (3×250 ml), dried (MgSO4) and taken to dryness in vacuo. The pale yellow crude solid obtained was purified by flash column chromatography (hexane), to give 2,7-diethynylnaphthalene 3 (0.24 g, quantitative) as an off white solid; Rf 0.56 [5% EtOAc in hexane]; mp: 124-126° C.; δH (CDCl3, 400 MHz) 7.97 (2H, s, 2×ArH), 7.76 (2H, d, J=8.8 Hz, 2×ArH), 7.54 (2H, dd, J1=8.4 Hz, J2=1.6 Hz, 2×ArH), 3.17 (2×HC≡C); δC (CDCl3, 100 MHz) 132.57 (Ar—C), 132.30 (Ar—C), 132.00 (2×Ar—CH), 129.58 (2×Ar—CH), 127.90 (2×Ar—CH), 120.33 (2×Ar—C), 83.57 (2×C≡C), 77.99 (2×HC≡C); HRMS m/z calc. C14H8 [M]+176.0620. found [M+H]+176.0625; anal. CHN calcd. C14H8 C, 95.4%; H, 4.6%. found C, 95.3%; H, 4.3%.
Name
2,7-bis((Trimethylsilyl)ethynyl)naphthalene
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[C:6][C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][C:11]([C:17]#[C:18][Si](C)(C)C)=[CH:12][CH:13]=2)[CH:8]=1)(C)C.[OH-].[Na+]>C1COCC1>[C:6]([C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][C:11]([C:17]#[CH:18])=[CH:12][CH:13]=2)[CH:8]=1)#[CH:5] |f:1.2|

Inputs

Step One
Name
2,7-bis((Trimethylsilyl)ethynyl)naphthalene
Quantity
0.45 g
Type
reactant
Smiles
C[Si](C)(C)C#CC1=CC2=CC(=CC=C2C=C1)C#C[Si](C)(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with DCM (3×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The pale yellow crude solid obtained
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (hexane)

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1=CC2=CC(=CC=C2C=C1)C#C
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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